(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid
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Overview
Description
“(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid” is a compound that involves two protecting groups: Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). These groups are commonly used in peptide synthesis to protect amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol .
Chemical Reactions Analysis
The Boc group can be removed from the compound using a mild method involving oxalyl chloride in methanol . This deprotection strategy involves the electrophilic character of oxalyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the Fmoc and Boc protecting groups. For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .
Scientific Research Applications
Unnatural Amino Acid Mimics and Peptide Synthesis
Unnatural amino acids, including those with Fmoc and Boc protections, are synthesized to mimic the structural and functional properties of natural peptides. One study discusses an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand, which can be efficiently incorporated into peptides using standard synthesis techniques. This enables the study of peptide structures and interactions, particularly in forming β-sheet-like hydrogen-bonded dimers (Nowick et al., 2000).
Solid-Phase Synthesis of Peptide Amides
The application of Fmoc- and Boc-protected derivatives in the synthesis of peptide amides under mild conditions highlights the versatility of these amino acids in peptide chemistry. The efficient preparation of various protected aminomethyl benzoic acids, which serve as handles for peptide chain assembly, showcases the adaptability of Fmoc and Boc groups in peptide synthesis (Hammer et al., 2009).
Linear and Cyclic Carbohydrate Receptors
Boronic acid functionalized Fmoc protected amino acids have been used in the synthesis of peptides that act as receptors for carbohydrates. This application demonstrates the potential of Fmoc-protected amino acids in creating complex molecular architectures capable of specific molecular recognition, leading to advancements in the development of sensors and therapeutic agents (Otremba & Ravoo, 2016).
Conversion of Fmoc Amino Acids to Boc Derivatives
The ability to convert Fmoc amino acids and dipeptides on resin into their Boc counterparts simplifies the synthesis of peptides and expands the toolbox available for peptide chemists. This process facilitates the synthesis of peptides with specific modifications and functionalities, enhancing the study of protein-protein interactions and the development of novel biomaterials (Furlan & Mata, 2003).
Functional Materials from Fmoc-modified Amino Acids
Fmoc-modified amino acids and short peptides have been identified as building blocks for the fabrication of functional materials. Their inherent properties, such as hydrophobicity and aromaticity, enable self-assembly into structures with diverse applications, from cell cultivation to drug delivery systems (Tao et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide synthesis machinery in cells.
Mode of Action
The compound, also known as Fmoc-L-CML(OtBu)(Boc)-OH, is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Biochemical Pathways
Given its use in dipeptide synthesis , it may influence the pathways related to protein synthesis and modification.
Result of Action
Its role in dipeptide synthesis suggests that it may influence protein structure and function .
Action Environment
The deprotection of the boc group from the compound is known to take place under room temperature conditions , suggesting that temperature may be an important environmental factor.
Future Directions
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O8/c1-31(2,3)41-27(35)19-34(30(39)42-32(4,5)6)18-12-11-17-26(28(36)37)33-29(38)40-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,33,38)(H,36,37)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFAZHHMAHYEP-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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